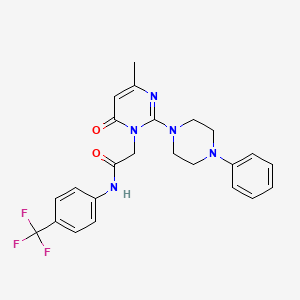
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a furan ring, which is a heterocyclic compound that contributes to the aroma of many substances. The methoxy group attached to the pyridine ring could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as N-alkylation and N-acylation. The furan ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The sulfonyl group can participate in substitution reactions, and the methoxy group on the pyridine ring can influence the reactivity of the ring system .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, focusing on six unique applications:
Antibacterial Agents
This compound, due to its furan and piperidine moieties, shows potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, effective against both gram-positive and gram-negative bacteria . The inclusion of the piperidine ring enhances its ability to disrupt bacterial cell walls, making it a promising candidate for developing new antibiotics.
Anticancer Research
The structural components of this compound, particularly the furan and pyridine rings, are significant in anticancer research. These moieties can interact with DNA and proteins within cancer cells, potentially leading to the development of new chemotherapeutic agents . The compound’s ability to induce apoptosis and inhibit cell proliferation is of particular interest in targeting various cancer types.
Anti-inflammatory Applications
Furan derivatives have been studied for their anti-inflammatory properties. This compound’s unique structure allows it to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
The piperidine ring in this compound is a common feature in many neuroprotective agents. It can cross the blood-brain barrier and interact with neural receptors, providing protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research focuses on its ability to prevent neuronal death and reduce oxidative stress in the brain.
Antiviral Research
Given the ongoing need for effective antiviral agents, this compound’s structure is being explored for its potential to inhibit viral replication. The furan and pyridine rings can interfere with viral enzymes and proteins, making it a candidate for developing treatments against viruses such as HIV, influenza, and coronaviruses .
Analgesic Development
The compound’s piperidine moiety is known for its analgesic properties. Research is being conducted to develop new pain relief medications that are more effective and have fewer side effects than current options . Its ability to modulate pain pathways in the central nervous system is of particular interest.
Orientations Futures
Propriétés
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-24-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOFKDPGSIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
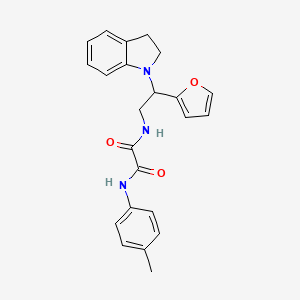
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)


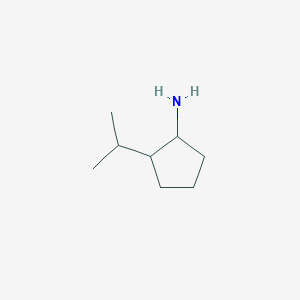
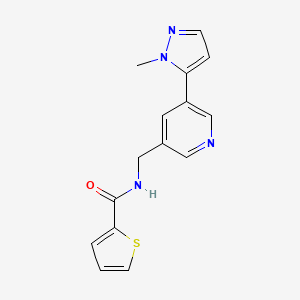
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
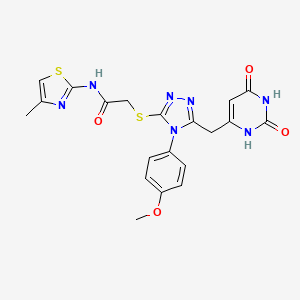
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
